Antiviral Potency Advantage: Oxadiazole Derivative of the Target Compound Matches Standard Drug Efficacy
In a comparative in vitro screening study against highly pathogenic avian influenza H5N1 virus in MDCK cells, the 1,3,4-oxadiazole derivative synthesized directly from (4-chloro-3-nitrophenyl)(p-tolyl)methanone (compound 14c/65: 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole) was the only compound among thirty tested that matched the efficacy of the standard drug amantadine, with an IC50 of 39 µg/µL . By contrast, oxadiazole analogs bearing different substitution patterns showed markedly lower activity. The study explicitly noted that the presence of 4-tolyl or 4-chlorophenyl at position 5 of the oxadiazole 'greatly enhanced the activity' . Compounds lacking this specific substitution pattern (e.g., triazole-based derivatives) exhibited decreased antiviral activity, demonstrating the functional necessity of both the 4-chloro-3-nitrophenyl and p-tolyl moieties present in the parent ketone.
| Evidence Dimension | In vitro antiviral activity (H5N1 influenza, MDCK cells) |
|---|---|
| Target Compound Data | IC50 = 39 µg/µL for 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole (derived from target compound); virus inhibition comparable to amantadine standard |
| Comparator Or Baseline | Amantadine (standard drug control); 29 other novel heterocyclic compounds in the same study, most showing moderate to weak inhibition (44–70% for moderate group) |
| Quantified Difference | Derivative of target compound was the most active among 30 compounds tested; presence of 4-tolyl or 4-chlorophenyl at oxadiazole position 5 'greatly enhanced' activity compared to other substituents |
| Conditions | In vitro anti-influenza screening against highly pathogenic avian influenza H5N1 virus in MDCK cells; amantadine as control drug |
Why This Matters
For drug discovery programs targeting antiviral indications, procurement of this specific benzophenone precursor is justified because its unique substitution pattern is directly linked to the superior antiviral activity observed in the derived oxadiazole—a finding that cannot be replicated using des-methyl or des-chloro analogs.
- [1] Tawfik, S.S., Farahat, A.A., El-Sayed, M.A.-A., Tantawy, A.S., Bagato, O. & Ali, M.A. (2018). Synthesis and Anti-influenza Activity of Novel Thiadiazole, Oxadiazole and Triazole Based Scaffolds. Letters in Drug Design & Discovery, 15(4), 363–374. DOI: 10.2174/1570180814666170512122832 View Source
